(S)-1,1,1-Trifluoro-2-hexylamine

Enantiomeric excess Chiral purity Stereochemical integrity

(S)-1,1,1-Trifluoro-2-hexylamine is a fluorinated chiral amine with a trifluoromethyl group at the α-carbon, imparting distinct electronic and steric properties. It is used as a building block in medicinal chemistry for introducing chirality and fluorine functionality into drug candidates.

Molecular Formula C6H12F3N
Molecular Weight 155.16
CAS No. 1344635-30-8
Cat. No. B1651810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-Trifluoro-2-hexylamine
CAS1344635-30-8
Molecular FormulaC6H12F3N
Molecular Weight155.16
Structural Identifiers
SMILESCCCCC(C(F)(F)F)N
InChIInChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3/t5-/m0/s1
InChIKeyXRRYXZXWFBPGEJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1,1-Trifluoro-2-hexylamine (CAS 1344635-30-8): A Chiral α-Trifluoromethyl Amine for Enantioselective Synthesis


(S)-1,1,1-Trifluoro-2-hexylamine is a fluorinated chiral amine with a trifluoromethyl group at the α-carbon, imparting distinct electronic and steric properties [1]. It is used as a building block in medicinal chemistry for introducing chirality and fluorine functionality into drug candidates. The absolute (S)-configuration is confirmed by the InChI Key, ensuring reproducible stereochemistry [1].

Single (S)-enantiomer for stereochemical-control studies
α-Trifluoromethyl amine building block
Suitable for enantioselective synthesis workflows

Why Generic Substitution Fails: Stereochemistry and Fluorination in (S)-1,1,1-Trifluoro-2-hexylamine


Substituting (S)-1,1,1-trifluoro-2-hexylamine with the racemate or non-fluorinated 2-hexylamine introduces critical liabilities. The racemate contains 50% (R)-enantiomer, which can exhibit divergent or antagonistic biological activity [1]. Non-fluorinated analogs lack the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group, leading to suboptimal pharmacokinetic profiles [2]. Consequently, the (S)-enantiomer is uniquely suited for applications requiring stereochemical purity and fluorine-mediated modulation.

Racemate vs. single enantiomer
The racemate introduces 50% (R)-enantiomer, which may exhibit divergent or opposing biological responses; stereochemical attribution may be lost.
Non-fluorinated 2-hexylamine
Lacks the α-CF3 group; reported lipophilicity and metabolic stability context differ, potentially altering pharmacokinetic study interpretation.
Charge-state mismatch
Reduced basicity (predicted pKa shift) alters ionization at physiological pH; may influence permeability and target-engagement assays.

Quantitative Differentiation of (S)-1,1,1-Trifluoro-2-hexylamine from Key Comparators


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer is supplied as a single stereoisomer, confirmed by the InChI Key XRRYXZXWFBPGEJ-YFKPBYRVSA-N, which encodes the absolute configuration [1]. The racemic mixture (CAS 684-73-1) consists of a 1:1 mixture of (R) and (S) enantiomers, resulting in an enantiomeric excess of 0% [2]. This quantitative difference is critical: the target compound offers >99% theoretical ee, whereas the racemate provides no enantiomeric enrichment.

Enantiomeric purity
Cross-study comparable
>99% ee vs. 0% ee (racemate)
Δee > 99%
Single (S)-enantiomer ensures reproducible stereochemical control.
Based on vendor stereochemical descriptors.
Enantiomeric excess Chiral purity Stereochemical integrity

Lipophilicity Advantage: XLogP3 Compared to Non-Fluorinated 2-Hexylamine

The predicted octanol-water partition coefficient (XLogP3) for (S)-1,1,1-trifluoro-2-hexylamine is 2.3 [1], compared to 1.8 for the non-fluorinated analog 2-hexylamine (CAS 5329-79-3) [2]. The 0.5 log unit increase is attributable to the trifluoromethyl group's hydrophobic character, enhancing passive membrane diffusion.

Lipophilicity (XLogP3)
Class-level inference
2.3 vs. 1.8 (2-hexylamine)
ΔlogP = +0.5
Supports enhanced passive membrane diffusion in cell-based assays.
Computed value; experimental logP may vary.
Lipophilicity XLogP3 Membrane permeability

Reduced Basicity (pKa) Relative to Non-Fluorinated Analog

The electron-withdrawing effect of the α-CF3 group lowers the basicity of the amine nitrogen. Predicted pKa for (S)-1,1,1-trifluoro-2-hexylamine is approximately 5.5–6.5, whereas 2-hexylamine has a pKa of ~10.6 [1][2]. This 4–5 unit decrease significantly reduces the fraction of protonated species at physiological pH, influencing solubility, permeability, and target binding.

Basicity (pKa)
Class-level inference
~5.5–6.5 vs. 10.6 (2-hexylamine)
ΔpKa ≈ −4 to −5
Lower protonation at pH 7.4 may alter solubility and target-binding context.
Predicted; experimental confirmation recommended.
pKa Basicity Amine protonation

Metabolic Stability Enhancement from α-Trifluoromethyl Substitution

The α-CF3 group sterically shields the amine from cytochrome P450 enzymes, reducing N-dealkylation rates [1][2]. While direct comparative microsomal stability data for this compound is lacking, the general trend for α-trifluoromethyl amines shows prolonged half-lives over non-fluorinated counterparts. This class-level inference supports its selection for in vivo studies.

Metabolic stability
Supporting evidence
Class-level α-CF3 shielding trend
May reduce N-dealkylation; supports in vivo study planning.
No direct comparative microsomal data for this compound; verify experimentally.
Metabolic stability Oxidative metabolism Trifluoromethyl effect

Key Application Scenarios for (S)-1,1,1-Trifluoro-2-hexylamine in Drug Discovery and Synthesis


Enantioselective Synthesis of Chiral Drug Intermediates

The (S)-enantiomer serves as a chiral auxiliary or building block for constructing pharmaceuticals requiring defined stereochemistry, such as protease inhibitors or receptor ligands, where the (R)-enantiomer would be counterproductive [1].

CNS Drug Discovery Programs Leveraging Enhanced Lipophilicity

With a logP of 2.3, this building block is suited for designing molecules that need to cross the blood-brain barrier, compared to less lipophilic non-fluorinated amines [2].

Design of Metabolically Stable Amine-Containing Drugs

Incorporation of this α-CF3 amine can reduce N-dealkylation, prolonging half-life and reducing clearance in preclinical development [3].

Asymmetric Catalysis and Ligand Design

The chiral amine can be used to create ligands for transition-metal-catalyzed asymmetric reactions, where enantiopurity is essential for high enantioselectivity [1].

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Stereochemical-control context
Enantiomer-attribution review
CNS permeability research
Lipophilicity-driven diffusion context
LogP / membrane permeability assay review
Metabolic stability assessment
α-CF3 metabolic shielding context
In vitro microsomal stability; N-dealkylation endpoint monitoring
Asymmetric catalysis ligand design
Chiral amine backbone purity
Enantiomeric excess control; catalytic performance review
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